molecular formula C12H13FO4 B12833654 5-(tert-Butyl)-2-fluoroisophthalic acid

5-(tert-Butyl)-2-fluoroisophthalic acid

Cat. No.: B12833654
M. Wt: 240.23 g/mol
InChI Key: IROYJKKOEIGUEF-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-fluoroisophthalic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a tert-butyl group and a fluorine atom attached to an isophthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-fluoroisophthalic acid typically involves the introduction of the tert-butyl and fluoro groups onto an isophthalic acid precursor. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with isophthalic acid in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-fluoroisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(tert-Butyl)-2-fluoroisophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-fluoroisophthalic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tert-butyl and fluorine groups, which confer specific steric and electronic properties. These features make it a valuable compound for designing molecules with tailored reactivity and stability .

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

5-tert-butyl-2-fluorobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17)

InChI Key

IROYJKKOEIGUEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O

Origin of Product

United States

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